N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide
Description
N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide is a sulfonamide-containing 1,2,4-triazole derivative. Its structure features a 4-bromobenzenesulfonamide moiety linked to a triazole core substituted with an allyl group and a 3-methoxybenzylsulfanyl group. Sulfonamides are well-documented for their antimicrobial and enzyme-inhibitory properties, and the 1,2,4-triazole scaffold is known for its metabolic stability and versatility in drug design .
Properties
IUPAC Name |
4-bromo-N-[[5-[(3-methoxyphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O3S2/c1-3-11-25-19(13-22-30(26,27)18-9-7-16(21)8-10-18)23-24-20(25)29-14-15-5-4-6-17(12-15)28-2/h3-10,12,22H,1,11,13-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSUUDITXFVAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2CC=C)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide is a complex organic compound noted for its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHBrNOS
- Molecular Weight : 509.44 g/mol
- CAS Number : 338794-46-0
Its structure features a sulfonamide group and a triazole ring, which are critical for its biological activity. The presence of the allyl substituent enhances its pharmacological profile.
Antibacterial Activity
This compound exhibits significant antibacterial properties. It has been shown to inhibit carbonic anhydrase (CA), an enzyme crucial for microbial survival. Studies indicate that similar compounds can selectively inhibit specific isoforms of CA, which is vital in developing treatments for bacterial infections and other diseases .
Table 1: Comparative Antibacterial Activity
| Compound Name | Biological Activity | Target Bacteria | IC (μM) |
|---|---|---|---|
| N-(4-bromo-N-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl-benzenesulfonamide | Antimicrobial | Staphylococcus aureus | 50 |
| N-(5-(3-methoxybenzyl)-1H-pyrazole) | Antifungal | Candida albicans | 30 |
| N-(2-amino-thiazole derivatives) | Antibacterial | Escherichia coli | 25 |
Antifungal Activity
The compound's antifungal activity is attributed to the triazole ring, which interferes with fungal cell membrane synthesis. This mechanism is essential for disrupting fungal growth and viability .
Mechanistic Studies
Recent studies have employed molecular docking to explore the interactions between this compound and various targets within microbial cells. For instance, docking studies with carbonic anhydrase isoforms revealed favorable binding interactions that suggest a high degree of selectivity and potency against certain targets .
Case Studies and Research Findings
- Inhibition of Cancer Cell Lines : Research has demonstrated that derivatives similar to this compound exhibit selective cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7. Compounds showed IC values ranging from 1.52 to 6.31 μM with a selectivity index of up to 17.5 times against cancerous cells compared to normal cells .
- Apoptosis Induction : Notably, certain derivatives induced apoptosis in MDA-MB-231 cells significantly more than controls, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on substituents at the triazole core, sulfonamide/acetamide groups, and halogenation patterns. Key examples include:
Key Observations :
- Substituent Diversity : The target compound’s 3-methoxybenzylsulfanyl group distinguishes it from pyridinyl (e.g., 6c, 7b) or halogenated aryl (e.g., ZE-5c) analogs. Methoxy groups enhance solubility compared to halogens but reduce lipophilicity .
- Synthetic Yields : Yields for triazole derivatives in range from 50% to 83%, with higher yields for pyridinyl-substituted analogs. The target compound’s synthesis may require optimization for similar efficiency .
- Halogen Effects : Bromine in the target compound may confer greater metabolic stability than chlorine (e.g., 352694-05-4) or iodine (e.g., 438615-55-5) due to balanced electronegativity and steric bulk .
Computational and Crystallographic Insights
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Heating thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions yields 1,2,4-triazoles. For example, reacting methyl carbazate with thiosemicarbazide in acetic acid produces 3-mercapto-1,2,4-triazole, which can be alkylated at the sulfur atom. However, this method requires stringent temperature control (>100°C) and prolonged reaction times (>12 h).
Copper-Catalyzed Multicomponent Reactions
Copper(I) bromide (CuBr)-mediated MCRs enable efficient triazole formation. A protocol adapted from benzo[d]isoxazole cyclizations involves reacting hydrazine derivatives, nitriles, and sulfur sources. For instance, combining 3-methoxybenzyl hydrazine, acetonitrile, and elemental sulfur with CuBr (10 mol%) in dichloroethane (DCE) at 80°C for 4 h yields 5-sulfanyl-1,2,4-triazoles in 74–89% yields.
Table 1: Optimization of Triazole Core Synthesis
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI (10) | DCE | 25 | 12 | 19 |
| 2 | CuBr (10) | DCE/DCM | 80 | 4 | 89 |
| 3 | CuCN (10) | DCE | 25 | 24 | 5 |
Data adapted from ACS Omega. Copper bromide in a DCE/DCM (1:1) solvent system maximizes yield by enhancing catalyst solubility and intermediate stability.
Allylation at the N4 Position
Introducing the allyl group necessitates regioselective alkylation. Transition metal catalysts and base selection are critical for avoiding over-alkylation.
Copper-Mediated Allylic Substitution
Adapting methodologies from chromen-imine syntheses, the triazole’s N4 position is alkylated using allyl bromide in the presence of CuBr (10 mol%) and triethylamine (TEA, 3 equiv). Polar aprotic solvents like DCE favor mono-alkylation, achieving 74–89% yields. Competing O-alkylation is suppressed by steric hindrance from the triazole’s sulfur substituent.
Solvent and Base Effects
Table 2: Allylation Optimization
| Entry | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | TEA (3) | DCE | 80 | 74 |
| 2 | DIPEA (3) | DCE | 80 | 69 |
| 3 | K2CO3 (3) | DCE | 80 | 10 |
Triethylamine outperforms inorganic bases due to its ability to deprotonate intermediates without precipitating metal carbonates.
Installation of the (3-Methoxybenzyl)Sulfanyl Group
Sulfuration at C5 is achieved via thiol-ene click chemistry or radical-mediated pathways.
Nucleophilic Sulfur Transfer
Reacting 5-mercapto-triazole with 3-methoxybenzyl bromide in DMF using cesium carbonate (Cs2CO3) as a base affords the thioether in 76–98% yields. Cs2CO3’s mild basicity prevents triazole ring degradation, while polar solvents stabilize the transition state.
Radical Sulfonylation
Thiosulfonates serve as sulfonyl radical precursors under Cs2CO3 promotion. Treating the triazole with S-(3-methoxybenzyl) thiosulfonate in acetonitrile at 60°C generates the C5-sulfanyl derivative via a radical chain mechanism. This method offers superior stereocontrol, favoring Z-alkenes in 79–95% yields.
Sulfonamide Formation at the C3-Methyl Group
The final step involves coupling 4-bromobenzenesulfonyl chloride to the triazole’s methylamine group.
Two-Step Amination-Sulfonylation
- Amination : Bromination of the methyl group using N-bromosuccinimide (NBS) followed by amination with aqueous ammonia yields the primary amine.
- Sulfonylation : Reacting the amine with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) and TEA (3 equiv) at 0°C provides the sulfonamide in 62–84% yields.
Table 3: Sulfonylation Conditions
| Entry | Solvent | Base (equiv) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | TEA (3) | 0 | 84 |
| 2 | THF | Pyridine (3) | 25 | 43 |
| 3 | DCE | DIPEA (3) | 25 | 76 |
Low temperatures minimize sulfonyl chloride hydrolysis, while TEA scavenges HCl efficiently.
Mechanistic Insights and Side-Reaction Mitigation
Copper Catalyst Deactivation
Benzo[d]isoxazole-derived protocols reveal that triazole’s basic nitrogen can coordinate Cu(I), necessitating excess ligand (e.g., TEA) to maintain catalytic activity.
Radical Recombination
In sulfonylation steps, thiyl radicals (RS- ) may dimerize, forming disulfides. Adding stoichiometric Cs2CO3 suppresses this by stabilizing sulfonyl radicals (RSO2- ).
Q & A
Q. Table 1: Comparative Reactivity of Sulfanyl-Triazole Derivatives
| Substituent on Triazole | Reaction Rate (k, s⁻¹) | Yield (%) | Reference |
|---|---|---|---|
| 3-Methoxybenzyl | 0.45 ± 0.02 | 78 | |
| 4-Methylphenoxy | 0.32 ± 0.03 | 65 | |
| 4-tert-Butylphenyl | 0.28 ± 0.01 | 71 |
Q. Table 2: Biological Activity of Structural Analogs
| Analog Structure | IC₅₀ (μM) COX-2 | Selectivity Index (COX-2/COX-1) | Reference |
|---|---|---|---|
| 4-Bromo-benzenesulfonamide core | 0.12 | 85 | |
| 3-Chlorophenyl variant | 0.45 | 22 | |
| Pyridinyl-triazole derivative | 1.20 | 8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
